

# Spectroscopic Profile of (2-Isocyanoethyl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: (2-Isocyanoethyl)benzene

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data for **(2-isocyanoethyl)benzene**, a versatile synthetic intermediate. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to facilitate the accurate identification and utilization of this compound.

**(2-Isocyanoethyl)benzene**, with the molecular formula  $C_9H_9N$ , is a valuable reagent in organic synthesis, notably in Ugi four-component reactions for the creation of diverse molecular scaffolds.<sup>[1][2]</sup> Accurate characterization of this compound is paramount for its effective application. The following sections provide a comprehensive summary of its spectroscopic properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The  $^1H$  and  $^{13}C$  NMR data for **(2-isocyanoethyl)benzene** provide a clear fingerprint of its chemical environment.

<sup>1</sup> H NMR	Data
Chemical Shift (δ) ppm	Multiplicity
7.49 – 7.23	m
3.64	tt
3.02	tt

<sup>13</sup> C NMR	Data
Chemical Shift (δ) ppm	Assignment
157.1 (t, J = 5.8 Hz)	Isocyano carbon (-N≡C)
136.7	Quaternary aromatic carbon (C-1)
128.8	Aromatic CH
128.7	Aromatic CH
127.3	Aromatic CH
43.0 (t, J = 5.0 Hz)	Methylene carbon adjacent to isocyanide (-CH <sub>2</sub> -N≡C)
35.7	Methylene carbon adjacent to phenyl group (Ph-CH <sub>2</sub> )

Note: NMR data is referenced to the residual solvent peak of CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of **(2-isocyanoethyl)benzene** is characterized by a strong, sharp absorption band for the isocyanide group.

IR Spectroscopy	Data
Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~2150	Isocyanide (-N≡C) stretching
~3030	Aromatic C-H stretching
~2950	Aliphatic C-H stretching
~1600, ~1495, ~1450	Aromatic C=C stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry	Data
m/z	Assignment
131.07	[M] <sup>+</sup> (Molecular Ion)
104.07	[M - HCN] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the characterization of **(2-isocyanoethyl)benzene**.

### NMR Spectroscopy Protocol

A sample of **(2-isocyanoethyl)benzene** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual

solvent signal (CDCl<sub>3</sub>:  $\delta$  7.26 ppm for <sup>1</sup>H and  $\delta$  77.16 ppm for <sup>13</sup>C). Data processing involves Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy Protocol

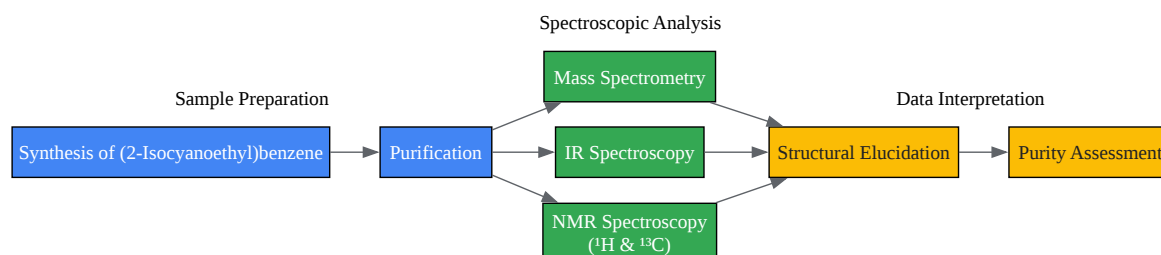
The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small drop of neat **(2-isocyanoethyl)benzene** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Alternatively, the spectrum can be obtained using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## Mass Spectrometry Protocol

Mass spectra are obtained using a gas chromatography-mass spectrometry (GC-MS) system or by direct infusion into a mass spectrometer with an electron ionization (EI) source. For GC-MS, a dilute solution of **(2-isocyanoethyl)benzene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently ionized in the mass spectrometer. The mass analyzer is scanned over a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

## Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing **(2-isocyanoethyl)benzene** using the described spectroscopic techniques follows a logical progression.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(2-isocyanoethyl)benzene**.

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## References

- 1. Buy (2-Isocyanoethyl)benzene (EVT-1174926) | 59795-89-0 [evitachem.com]
- 2. rsc.org [rsc.org]
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